molecular formula C25H32ClN7O3S B13689651 N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide

N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide

Cat. No.: B13689651
M. Wt: 546.1 g/mol
InChI Key: NAJORFDAFHFDAE-UHFFFAOYSA-N
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Description

N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide is a complex organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide involves multiple steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with 5-chloro-2-aminopyrimidine and 4-[4-(dimethylamino)-1-piperidyl]-2-methoxyaniline.

    Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like potassium carbonate. The mixture is heated to around 60°C and stirred for several hours.

    Intermediate Formation: The intermediate product is then reacted with methanesulfonyl chloride in the presence of a base to form the final compound.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit focal adhesion kinase 1 (FAK1), which plays a crucial role in cell signaling pathways related to cell adhesion, migration, and survival. By inhibiting FAK1, the compound can disrupt these pathways, leading to potential therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide can be compared with other similar compounds, such as :

    2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide: This compound shares a similar structure but has different substituents, leading to variations in its chemical and biological properties.

    N-(2-((5-Chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide: This compound is closely related and is used in similar research applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H32ClN7O3S

Molecular Weight

546.1 g/mol

IUPAC Name

N-[2-[[5-chloro-2-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide

InChI

InChI=1S/C25H32ClN7O3S/c1-32(2)17-11-13-33(14-12-17)18-9-10-22(23(15-18)36-3)29-25-27-16-19(26)24(30-25)28-20-7-5-6-8-21(20)31-37(4,34)35/h5-10,15-17,31H,11-14H2,1-4H3,(H2,27,28,29,30)

InChI Key

NAJORFDAFHFDAE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC

Origin of Product

United States

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